molecular formula C17H17N5O4 B2704519 ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate CAS No. 866844-58-8

ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate

Cat. No.: B2704519
CAS No.: 866844-58-8
M. Wt: 355.354
InChI Key: CYRPSXYZLRWKHM-UHFFFAOYSA-N
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Description

ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is significant due to its potential pharmacological properties, particularly in the field of cancer research. The compound is known for its ability to inhibit cyclin-dependent kinase

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : Compounds structurally related to Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate have been synthesized for their potential antimicrobial properties. For instance, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives showed significant antibacterial and antifungal activity in studies, highlighting the potential of these compounds in developing new antimicrobial agents (Khobragade et al., 2010).

Anticancer and Anti-inflammatory Potential

  • Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities. Such research demonstrates the potential of these compounds in therapeutic applications, particularly in oncology and inflammation control (Rahmouni et al., 2016).

Synthesis of Heterocyclic Systems

  • Heterocyclic Chemistry : The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic systems, which are crucial in medicinal chemistry for the development of new therapeutic agents. Research includes the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential, showcasing the versatility of these compounds in generating bioactive molecules (Deohate & Palaspagar, 2020).

Supramolecular Structures

  • Crystallography and Supramolecular Chemistry : Studies on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related molecules have contributed to understanding hydrogen-bonded supramolecular structures in various dimensions, which is important for the design of molecular assemblies and materials science (Portilla et al., 2007).

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate and similar compounds is related to their inhibitory activity against CDK2/cyclin A2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for research on Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate and similar compounds could involve further investigations into their anticancer activity . For instance, compound 14, which is similar to the compound , displayed potent dual activity against examined cell lines and CDK2, and was selected for further investigations .

Properties

IUPAC Name

ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-26-17(25)11-4-6-12(7-5-11)20-14(23)9-22-10-18-15-13(16(22)24)8-19-21(15)2/h4-8,10H,3,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPSXYZLRWKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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